1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine
Overview
Description
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Scientific Research Applications
1. Medicinal Chemistry and Docking Studies
Piperazine-1-yl-1H-indazole derivatives, including compounds related to 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine, are significant in medicinal chemistry. They have been synthesized efficiently and characterized through spectral analysis. Docking studies for these compounds indicate potential applications in drug design and development (Balaraju, Kalyani, & Laxminarayana, 2019).
2. Antitumor Activity
A series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group demonstrated significant inhibitory activity against tumor cells, indicating the potential for antitumor applications (Ding et al., 2016).
3. Antibacterial Activity
Novel compounds including triazole analogues of piperazine with a 4-fluorophenyl moiety have been synthesized and evaluated for antibacterial activity. Some of these compounds showed significant inhibition of bacterial growth, suggesting their potential in antibacterial applications (Nagaraj, Srinivas, & Rao, 2018).
4. Carbonic Anhydrase Inhibitory Effects
Some Mannich bases with piperazines, including 1-(2-fluorophenyl)piperazine derivatives, have shown notable carbonic anhydrase inhibitory effects, highlighting their potential application in enzyme inhibition studies (Gul et al., 2019).
5. Antimicrobial Activities
Compounds synthesized with 4-fluorophenyl piperazine moieties demonstrated good or moderate antimicrobial activities against various bacterial strains, suggesting their usefulness in antimicrobial applications (Demirbaş et al., 2010).
6. Serotonin and Dopamine Antagonist Activities
Derivatives with 4-fluorophenyl piperazine have been tested for serotonin (5-HT2) and dopamine (D2) receptor antagonist activity, indicating their potential in neuropsychopharmacology (Watanabe et al., 1992).
7. Crystal Structure Analysis
The crystal and molecular structure of compounds such as 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole have been determined, contributing to the understanding of molecular conformations and interactions in crystallography (Oezbey et al., 1998).
8. Biological Evaluation for Anticancer Agents
Some mono Mannich bases with piperazines, including 1-(2-fluorophenyl)piperazine, were prepared and evaluated for their potential as anticancer agents and carbonic anhydrase inhibitors, demonstrating their relevance in cancer research (Tuğrak et al., 2019).
9. Synthesis and Evaluation of Antimicrobial Agents
Derivatives of 1-(2-fluorophenyl)piperazine have been synthesized and evaluated as possible antimicrobial agents, indicating their potential use in combating microbial infections (Jadhav et al., 2017).
Safety And Hazards
The safety data sheet for a related compound, “1-(2-Fluorobenzyl)piperazine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .
properties
IUPAC Name |
1-[[3-(2-fluorophenyl)triazol-4-yl]methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5/c14-12-3-1-2-4-13(12)19-11(9-16-17-19)10-18-7-5-15-6-8-18/h1-4,9,15H,5-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWDGQCSDVHVOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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